![molecular formula C14H11N3O2S3 B2370204 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 924824-21-5](/img/structure/B2370204.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The ethylsulfanyl moiety is introduced via alkylation reactions, typically using ethyl halides in the presence of a base.
Formation of the Isothiochromene Core
The core structure can be synthesized through a sequence of cyclization and substitution reactions, starting from appropriate benzene derivatives.
Linking the Components
The final step involves coupling the thiadiazole and isothiochromene fragments through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial-scale production may involve optimization of the above synthetic routes to increase yield and purity. Automation and continuous flow reactions are often employed to achieve consistent quality and efficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring
Starting with thiourea derivatives, the thiadiazole ring can be formed through cyclization reactions under specific conditions, often involving the use of dehydrating agents.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide can undergo several types of chemical reactions:
Oxidation and Reduction
This compound can be oxidized or reduced at various functional groups, particularly the sulfur and amide moieties.
Substitution
Substitution reactions can occur at the thiadiazole ring and isothiochromene core, involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides for alkylation, and various acids or bases for functional group interconversion.
Major Products
The reactions lead to a range of products depending on the conditions, including modified thiadiazole rings or altered isothiochromene structures.
Wissenschaftliche Forschungsanwendungen
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide has diverse applications:
Chemistry
Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology
Medicine
Investigated for its pharmacological properties, including potential anticancer, antibacterial, or antiviral activities.
Industry
Utilized in the development of new materials or chemical sensors.
Wirkmechanismus
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways depend on the biological context and the specific application.
Vergleich Mit ähnlichen Verbindungen
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide can be compared with other thiadiazole and isothiochromene derivatives. What sets it apart is the unique combination of functional groups, which confers distinctive chemical reactivity and biological activity.
Similar Compounds
Other thiadiazole derivatives
Isothiochromene analogs
Compounds with similar functional groups but different core structures
Conclusion
This compound is a fascinating compound with multifaceted applications in scientific research. Its unique structure and versatile reactivity make it a valuable subject for continued study and exploration.
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-oxoisothiochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S3/c1-2-20-14-17-16-13(22-14)15-11(18)10-7-8-5-3-4-6-9(8)12(19)21-10/h3-7H,2H2,1H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRINGYFNEUPNKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2370121.png)


![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)
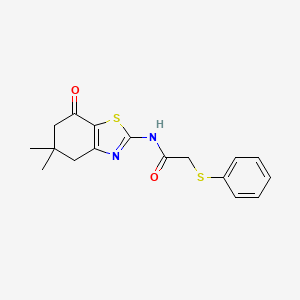
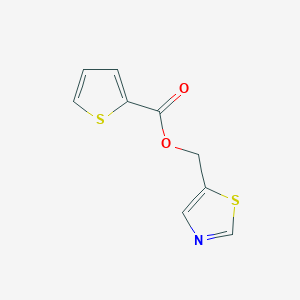
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2370131.png)
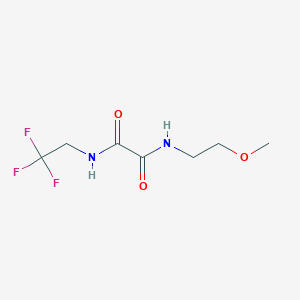
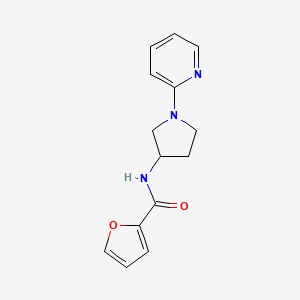
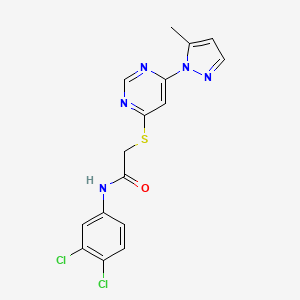
![N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine](/img/structure/B2370137.png)
![(2-Azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B2370139.png)
![1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2370141.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{2-[5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}amine](/img/structure/B2370144.png)
